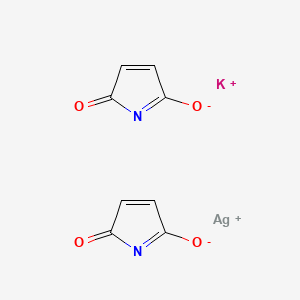
Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-[(4-acetamidophenyl)azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulfonate: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its color, and its sulfonate group, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-[(4-acetamidophenyl)azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulfonate typically involves a multi-step process. The key steps include:
Diazotization: This involves the conversion of an aromatic amine to a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major products are aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a pH indicator due to its color-changing properties in different pH environments.
- Employed in the synthesis of other complex organic compounds.
Biology:
- Utilized in staining techniques for microscopy to highlight specific structures within biological tissues.
Medicine:
- Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry:
- Widely used as a dye in textiles, leather, and paper industries.
- Applied in the manufacturing of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property is exploited in pH indicators and dyes. The sulfonate group enhances its solubility, making it easier to apply in aqueous solutions. The molecular targets and pathways involved include interactions with various substrates in staining and dyeing processes, where the compound binds to specific sites, imparting color.
Comparison with Similar Compounds
- Sodium 4-[(4-acetamidophenyl)azo]-3-hydroxy-2-naphthalenesulfonate
- Sodium 2-[(4-acetamidophenyl)azo]-1-hydroxy-6-(phenylazo)naphthalene-4-sulfonate
Uniqueness:
- The specific arrangement of azo groups and the presence of both amino and hydroxyl groups in sodium 3-[(4-acetamidophenyl)azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulfonate contribute to its unique color properties and solubility profile.
- Compared to similar compounds, it offers a distinct balance of stability, solubility, and color intensity, making it particularly valuable in industrial applications.
This detailed article provides a comprehensive overview of sodium 3-[(4-acetamidophenyl)azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulfonate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
71002-19-2 |
|---|---|
Molecular Formula |
C24H19N6NaO5S |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
sodium;3-[(4-acetamidophenyl)diazenyl]-4-amino-5-hydroxy-6-phenyldiazenylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C24H20N6O5S.Na/c1-14(31)26-15-7-9-17(10-8-15)28-30-20-13-21(36(33,34)35)18-11-12-19(24(32)22(18)23(20)25)29-27-16-5-3-2-4-6-16;/h2-13,32H,25H2,1H3,(H,26,31)(H,33,34,35);/q;+1/p-1 |
InChI Key |
JZEMDMQSSTZESF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C3C=CC(=C(C3=C2N)O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



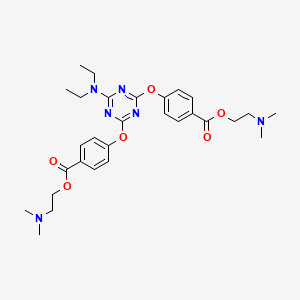
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
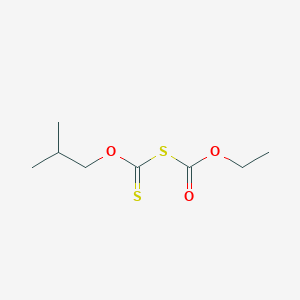

![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
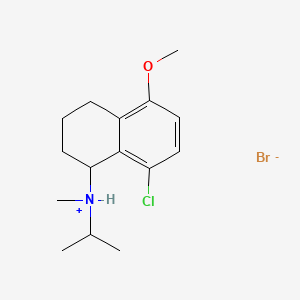

![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
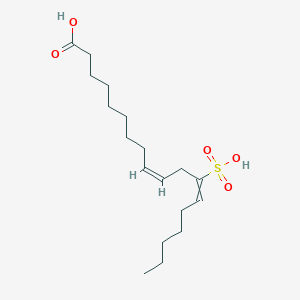

![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

